4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide 4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14648230
InChI: InChI=1S/C6H9FN4O/c7-1-2-11-5(6(9)12)4(8)3-10-11/h3H,1-2,8H2,(H2,9,12)
SMILES:
Molecular Formula: C6H9FN4O
Molecular Weight: 172.16 g/mol

4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC14648230

Molecular Formula: C6H9FN4O

Molecular Weight: 172.16 g/mol

* For research use only. Not for human or veterinary use.

4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide -

Specification

Molecular Formula C6H9FN4O
Molecular Weight 172.16 g/mol
IUPAC Name 4-amino-2-(2-fluoroethyl)pyrazole-3-carboxamide
Standard InChI InChI=1S/C6H9FN4O/c7-1-2-11-5(6(9)12)4(8)3-10-11/h3H,1-2,8H2,(H2,9,12)
Standard InChI Key RSYBEOGWCIQZAS-UHFFFAOYSA-N
Canonical SMILES C1=NN(C(=C1N)C(=O)N)CCF

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₆H₉FN₄O, with a molecular weight of 172.16 g/mol. Its IUPAC name, 4-amino-2-(2-fluoroethyl)pyrazole-3-carboxamide, reflects the positions of critical substituents:

  • A 2-fluoroethyl group at position 1 of the pyrazole ring

  • An amino group (-NH₂) at position 4

  • A carboxamide (-CONH₂) at position 5

The fluorine atom’s electronegativity and the carboxamide’s hydrogen-bonding capacity contribute to its potential bioactivity .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₉FN₄O
Molecular Weight172.16 g/mol
IUPAC Name4-amino-2-(2-fluoroethyl)pyrazole-3-carboxamide
CAS NumberNot publicly disclosed-
SolubilityLikely polar (estimated)

Synthesis and Manufacturing

General Synthetic Pathways

The synthesis typically involves multi-step functionalization of pyrazole precursors:

  • Alkylation: Introduction of the 2-fluoroethyl group via reaction with 2-fluoroethyl halides.

  • Amination: Installation of the amino group at position 4 using nitrating agents followed by reduction .

  • Carboxamide Formation: Conversion of a carboxylic acid or ester to the carboxamide via ammonolysis.

A representative route derived from analogous pyrazole syntheses :

  • Condensation of hydrazine derivatives with β-keto esters

  • Fluorinated alkylation under basic conditions

  • Sequential nitration and reduction for amino group introduction

Research Findings and Preclinical Data

Comparative Efficacy Studies

Table 2 summarizes bioactivity data from structurally related compounds:

Table 2: Activity of Selected Pyrazole Analogs

CompoundIC₅₀ (Cancer Cells)Anti-inflammatory (COX-2 Inhibition)Source
5-Amino-1-arylpyrazole-4-carbonitrile8.2 µM (MCF-7)72% inhibition at 10 µM
Pirtobrutinib (FDA-approved)1.3 nM (BTK)N/A
4-Amino-1-methylpyrazole-5-carboxamide15 µM (HeLa)65% inhibition at 10 µM

These data suggest that introducing fluorine and optimizing substituent positions could enhance potency for the target compound .

Future Directions and Therapeutic Applications

Targeted Drug Development

Priority research areas include:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2-fluoroethyl and carboxamide groups to optimize binding affinity .

  • Computational Modeling: Molecular docking studies to predict interactions with oncology targets like EGFR or PD-L1 .

  • Formulation Development: Nanoencapsulation strategies to improve oral bioavailability, leveraging the compound’s polar groups.

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